2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone
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Overview
Description
2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone is a chemical compound with the molecular formula C20H17NO4 and a molecular weight of 335359 It is known for its unique structure, which includes a morpholine ring attached to an anthraquinone core
Scientific Research Applications
2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic properties, including its use in drug development.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
The synthesis of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with morpholine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the morpholine ring or other functional groups are replaced with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone involves its interaction with specific molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The pathways involved may include the modulation of oxidative stress and the inhibition of certain enzymes.
Comparison with Similar Compounds
2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone can be compared with other anthraquinone derivatives, such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
2-Ethylanthraquinone: Used in the industrial production of hydrogen peroxide.
Anthraquinone-2-carboxylic acid: Studied for its potential biological activities.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJEIOAAOWNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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